![molecular formula C21H24N4O B2464769 1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097897-33-9](/img/structure/B2464769.png)
1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea” is a complex organic molecule that contains a naphthalene ring, a pyrazole ring, and a cyclohexyl group connected through a urea linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic naphthalene and pyrazole rings, the aliphatic cyclohexyl ring, and the urea linkage .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the urea linkage. The naphthalene and pyrazole rings might undergo electrophilic aromatic substitution reactions, while the urea linkage might participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings might contribute to its stability and solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Conformational Adjustments in Urea Derivatives
Research by Phukan and Baruah (2016) explored the conformational adjustments in urea derivatives similar to the compound . They found that these derivatives exhibit interesting self-assemblies and polymorphism, highlighting their potential in crystal engineering and material science.
Structure-Activity Relationships in Kinase Inhibition
Regan et al. (2003) studied the structure-activity relationships of a related compound, focusing on its role as an inhibitor of p38alpha MAP kinase. This research, found in Journal of medicinal chemistry, is crucial for developing treatments for autoimmune diseases, demonstrating the compound's potential in medicinal chemistry.
Selective Chemosensors in Biological Applications
Mukherjee et al. (2014) synthesized a napthelene–pyrazol conjugate, which acts as a selective chemosensor for Al(III) ions in biological environments. This is detailed in The Analyst, highlighting the compound's application in biochemical sensing and diagnostic imaging.
Luminescent Properties and Organometallic Assemblies
Paziresh et al. (2019) investigated the influence of ligand motifs on the luminescent properties of Pt(II)-Tl(I) complexes. Their research in Organometallics suggests potential applications of such compounds in designing luminescent materials and organometallic assemblies.
DNA/Protein Interaction and Cytotoxicity Studies
A study by Yu et al. (2017) in Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry focused on Ni(II) complexes with ligands derived from the compound of interest. They explored its interaction with DNA/proteins and evaluated its cytotoxicity, suggesting implications in cancer research and treatment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-21(22-15-17-7-3-6-16-5-1-2-8-20(16)17)24-18-9-11-19(12-10-18)25-14-4-13-23-25/h1-8,13-14,18-19H,9-12,15H2,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZMXHPNLGRDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC=CC3=CC=CC=C32)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2464686.png)
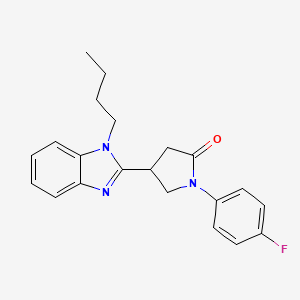
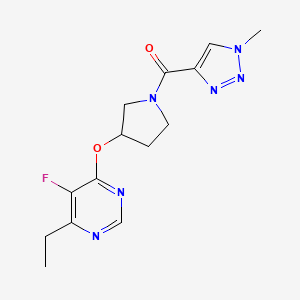
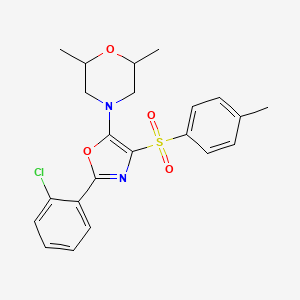
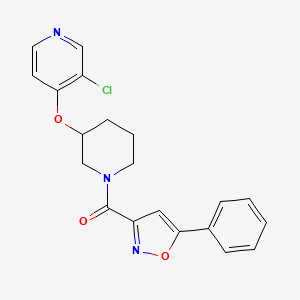


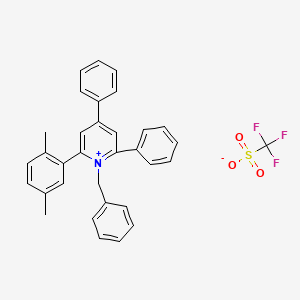

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2464702.png)
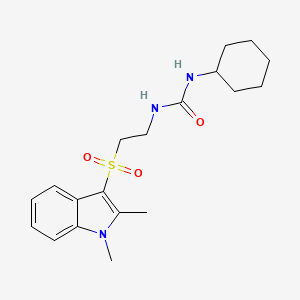
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2464706.png)
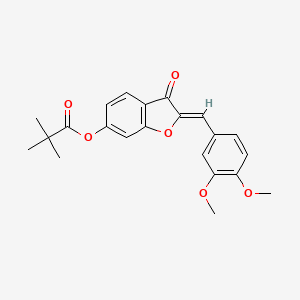
![1-(Piperidin-1-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2464709.png)